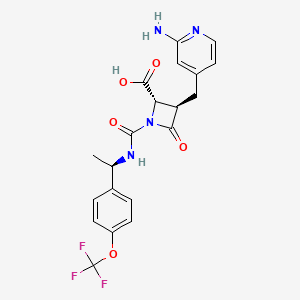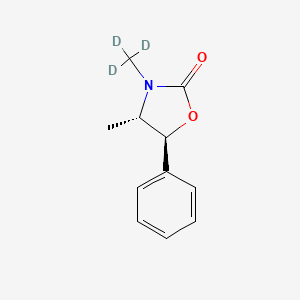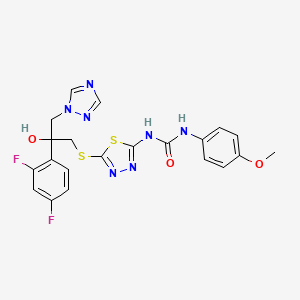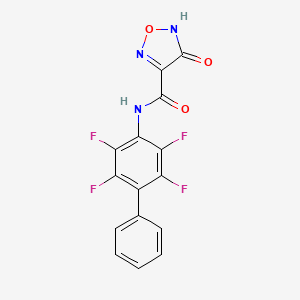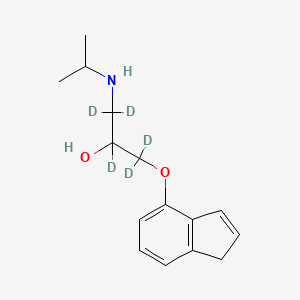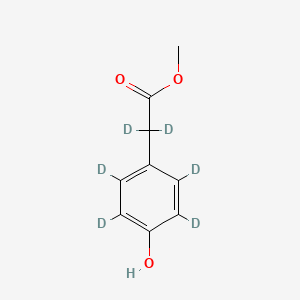
Methyl 4-hydroxyphenylacetate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxyphenylacetate-d6 is a deuterated derivative of Methyl 4-hydroxyphenylacetate, a compound known for its inhibitory activity against tobacco mosaic virus . The deuterated form is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyphenylacetate can be synthesized by esterifying 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid . The reaction typically proceeds with a high yield under these conditions.
Industrial Production Methods: Industrial production of Methyl 4-hydroxyphenylacetate-d6 involves the use of deuterated methanol (CD3OD) instead of regular methanol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-hydroxyphenylacetate can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylacetates
Scientific Research Applications
Methyl 4-hydroxyphenylacetate-d6 is used in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on viruses like the tobacco mosaic virus.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Methyl 4-aminomethylbenzoate hydrochloride
- Methyl 3,5-dihydroxyphenylacetate
- Methyl 4-methoxy-2-indolecarboxylate
Uniqueness: Methyl 4-hydroxyphenylacetate-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies using mass spectrometry. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2 |
InChI Key |
XGDZEDRBLVIUMX-LUWIIJGCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H] |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






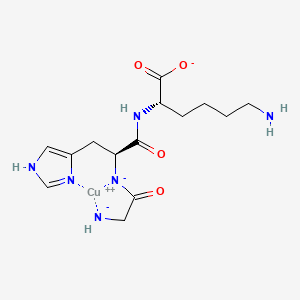
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

